Cas no 902919-01-1 (2-{3-(4-methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-1-yl}acetamide)

2-{3-(4-Methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a pyridopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 4-methoxyphenylmethyl group and a 2,4-dioxopyrido[2,3-d]pyrimidine core, which may contribute to its biological activity, particularly in targeting enzyme inhibition or receptor modulation. The acetamide moiety enhances solubility and bioavailability, making it a promising candidate for further development. This compound is of interest due to its synthetic versatility and potential as a scaffold for designing novel therapeutic agents. Its well-defined chemical properties allow for precise modifications to optimize pharmacokinetic and pharmacodynamic profiles.
2-{3-(4-methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-1-yl}acetamide structure
902919-01-1 structure
Product Name:2-{3-(4-methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-1-yl}acetamide
CAS No:902919-01-1
MF:C17H17N4O4
MW:341.341283559799
CID:6325340
PubChem ID:73723915
Update Time:2025-08-04

2-{3-(4-methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-1-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{3-(4-methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-1-yl}acetamide
    • 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
    • 902919-01-1
    • Inchi: 1S/C17H16N4O4/c1-25-12-6-4-11(5-7-12)9-21-16(23)13-3-2-8-19-15(13)20(17(21)24)10-14(18)22/h2-8,13H,9-10H2,1H3,(H-,18,22)/p+1
    • InChI Key: UYOWBTFBJOGVEY-UHFFFAOYSA-O
    • SMILES: O=C1C2C=CC=NC2=[N+](CC(N)=O)C(N1CC1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 341.12498004g/mol
  • Monoisotopic Mass: 341.12498004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 105Ų

2-{3-(4-methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-1-yl}acetamide Pricemore >>

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Additional information on 2-{3-(4-methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-1-yl}acetamide

Recent Advances in the Study of 2-{3-(4-methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide (CAS: 902919-01-1)

In recent years, the compound 2-{3-(4-methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide (CAS: 902919-01-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrido[2,3-d]pyrimidine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. The following research brief synthesizes the latest findings related to this compound, highlighting its structural characteristics, mechanism of action, and potential clinical implications.

Structural analysis reveals that the compound features a pyrido[2,3-d]pyrimidine core, which is known for its ability to interact with diverse biological targets. The presence of the 4-methoxyphenylmethyl group at the 3-position and the acetamide moiety at the 1-position enhances its binding affinity and selectivity. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against specific kinases and enzymes involved in inflammatory and proliferative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 902919-01-1 effectively targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

In terms of pharmacological properties, preclinical evaluations have shown that 2-{3-(4-methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide possesses favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. Animal models of rheumatoid arthritis and certain cancers have demonstrated significant efficacy, with reduced tumor growth and inflammation markers observed at non-toxic doses. These findings suggest that the compound could be a viable candidate for further drug development.

Despite these promising results, challenges remain in optimizing the compound's specificity and minimizing off-target effects. Recent computational studies have employed molecular docking and dynamics simulations to refine its interaction with target proteins, aiming to enhance therapeutic efficacy. Additionally, synthetic chemistry efforts are underway to develop analogs with improved potency and reduced side effects. Collaborative research between academia and industry is expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 2-{3-(4-methoxyphenyl)methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide represents a compelling area of investigation in chemical biology and drug discovery. Its unique structural features and broad biological activity underscore its potential as a therapeutic agent. Future research should focus on elucidating its precise mechanisms of action, optimizing its pharmacological properties, and advancing it through clinical trials to evaluate its safety and efficacy in humans.

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